molecular formula C22H21ClN6O B2923465 N4-(3-CHLOROPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE CAS No. 1005307-93-6

N4-(3-CHLOROPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE

Cat. No.: B2923465
CAS No.: 1005307-93-6
M. Wt: 420.9
InChI Key: UJUIJPKTUMUKGO-UHFFFAOYSA-N
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Description

N4-(3-CHLOROPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of N4-(3-CHLOROPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. Industrial production methods often employ green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

N4-(3-CHLOROPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Scientific Research Applications

N4-(3-CHLOROPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-CHLOROPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of specific molecular targets. For instance, it inhibits the activity of EGFR tyrosine kinase by binding to its active site, thereby preventing the phosphorylation of downstream signaling proteins. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .

Comparison with Similar Compounds

N4-(3-CHLOROPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O/c23-15-6-4-7-16(12-15)26-20-19-14-25-29(17-8-2-1-3-9-17)21(19)28-22(27-20)24-13-18-10-5-11-30-18/h1-4,6-9,12,14,18H,5,10-11,13H2,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUIJPKTUMUKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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